molecular formula C15H15N3S B6114562 (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine

(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine

Cat. No. B6114562
M. Wt: 269.4 g/mol
InChI Key: NQKWSEYPMQDGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine, also known as MIP-TPh-PA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine is not fully understood. However, it is believed to act by binding to specific targets, such as enzymes and receptors, and modulating their activity. This leads to the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been shown to induce cell cycle arrest and apoptosis. In immune cells, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been shown to modulate cytokine production and reduce inflammation. In microbial cells, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been shown to inhibit growth and induce cell death.

Advantages and Limitations for Lab Experiments

The advantages of using (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine in lab experiments include its high potency, selectivity, and versatility. (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine can be easily synthesized and modified to suit specific research needs. However, the limitations of using (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine include its potential toxicity, limited solubility, and lack of knowledge about its long-term effects.

Future Directions

There are several future directions for the research on (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to optimize its pharmacokinetic properties and assess its safety and efficacy in animal models. Additionally, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine can be further modified to develop new compounds with improved properties and applications. Finally, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine can be used as a tool to study various biological processes and develop new therapeutic strategies.

Synthesis Methods

The synthesis of (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine involves the reaction of 2-((2-aminophenyl)thio)acetamide and 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a base. The reaction leads to the formation of (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine, which is then purified using column chromatography.

Scientific Research Applications

(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has shown promising results in the treatment of cancer, inflammation, and microbial infections. In biochemistry, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, (2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-6-7-18-9-12(17-15(18)8-11)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKWSEYPMQDGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CSC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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